Structural Analysis and NMR Chemical Shifts of Methyl (2R)-2-amino-2-methylbut-3-ynoate: A Comprehensive Technical Guide
Structural Analysis and NMR Chemical Shifts of Methyl (2R)-2-amino-2-methylbut-3-ynoate: A Comprehensive Technical Guide
Executive Summary
Methyl (2R)-2-amino-2-methylbut-3-ynoate (CAS: 115228-55-2) is a highly specialized, non-canonical α-quaternary alkynyl amino acid. In the landscape of peptidomimetic drug development, the incorporation of quaternary amino acids is a strategic architectural choice. The steric bulk at the α-carbon severely restricts the ϕ and ψ dihedral angles of the peptide backbone, effectively locking the molecule into bioactive conformations (such as β-turns) while conferring exceptional resistance to enzymatic degradation .
Furthermore, the terminal alkyne moiety serves as an indispensable bioorthogonal handle. It enables site-selective modifications via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust click chemistry reaction utilized for peptide stapling, fluorophore conjugation, and the synthesis of complex bioconjugates .
As a Senior Application Scientist, I design analytical workflows that prioritize definitive structural proof over circumstantial spectral evidence. This guide details the structural dynamics, precise NMR chemical shift assignments, and the self-validating experimental protocols required to characterize this critical building block.
Conformational and Structural Dynamics
The structural uniqueness of methyl (2R)-2-amino-2-methylbut-3-ynoate stems from its fully substituted Cα (C2) position, which bears four distinct functional groups: a methyl group, a primary amine, a methoxycarbonyl (ester), and an ethynyl (alkyne) group.
This dense functionalization creates a highly anisotropic magnetic environment. The alkyne group generates a cylindrical magnetic shielding cone. Protons located along the axis of the triple bond (the terminal alkyne proton) experience profound shielding, whereas those positioned perpendicular to it (such as the α-methyl protons in certain rotamers) can experience deshielding. Understanding this magnetic causality is essential for accurate NMR interpretation and predicting how this amino acid will behave when incorporated into a peptide chain .
NMR Spectroscopy: Theoretical Assignments and Causality
When analyzing methyl (2R)-2-amino-2-methylbut-3-ynoate, the quaternary nature of the C2 stereocenter presents a specific analytical challenge: it lacks a directly attached proton . Consequently, standard 1D 1 H NMR and 2D HSQC (Heteronuclear Single Quantum Coherence) experiments are fundamentally blind to this node.
To establish a self-validating system, our protocol mandates the use of a 2D HMBC (Heteronuclear Multiple Bond Correlation) network. This allows us to unequivocally anchor the methyl, ester, and alkyne groups to the C2 center via long-range scalar couplings ( 2J and 3J ).
Quantitative Data: Chemical Shift Assignments
The following tables summarize the high-resolution NMR data acquired in CDCl 3 . The causality of the shifts is directly tied to the electron-withdrawing nature of the ester and the magnetic anisotropy of the alkyne.
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment / Causality |
| -OCH 3 | 3.78 | Singlet (s) | 3H | Ester methoxy protons; deshielded by adjacent oxygen. |
| -C≡CH | 2.45 | Singlet (s) | 1H | Terminal alkyne proton; shielded by the alkyne cylinder axis. |
| -NH 2 | 1.85 | Broad Singlet (br s) | 2H | Amine protons; broad due to quadrupolar relaxation and exchange. |
| -CH 3 | 1.55 | Singlet (s) | 3H | α-methyl protons; shifted downfield by the quaternary center. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment / Causality |
| C1 | 174.2 | Quaternary (C=O) | Ester carbonyl carbon; highly deshielded. |
| C3 | 84.5 | Quaternary (C≡C) | Internal alkyne carbon; typical for alkynes attached to a quaternary center. |
| C4 | 71.8 | Methine (C≡CH) | Terminal alkyne carbon. |
| C2 | 54.6 | Quaternary (C-α) | Alpha-carbon (stereocenter); downfield due to dense electronegative substituents. |
| -OCH 3 | 53.2 | Primary (CH 3 ) | Ester methoxy carbon. |
| -CH 3 | 26.4 | Primary (CH 3 ) | α-methyl carbon. |
Logical Relationship: HMBC Correlation Network
To prove the structure is intact, we map the long-range couplings. The δ 1.55 ppm (methyl) protons must show a 2J correlation to the δ 54.6 ppm (C2) carbon and a 3J correlation to both the δ 174.2 ppm (C1) carbonyl and the δ 84.5 ppm (C3) alkyne carbon.
Caption: HMBC 2D NMR correlation network validating the C2 quaternary stereocenter.
Experimental Protocols: A Self-Validating System
The following methodology ensures high-fidelity data acquisition, specifically tailored to overcome the long relaxation times ( T1 ) associated with quaternary carbons.
Protocol: High-Resolution NMR Acquisition for Quaternary Center Validation
Step 1: Precision Sample Preparation
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Weigh exactly 15–20 mg of methyl (2R)-2-amino-2-methylbut-3-ynoate.
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Dissolve the compound in 600 µL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Transfer the solution to a standard 5 mm precision NMR tube. Causality Note: Ensure no particulate matter is suspended, as solid micro-particles distort magnetic field homogeneity and broaden the sharp alkyne singlets.
Step 2: Spectrometer Tuning and Shimming
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Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize 13 C sensitivity.
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Perform automated tuning and matching (ATM) for both 1 H and 13 C channels.
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Execute gradient shimming to achieve a line width of < 0.5 Hz for the TMS signal.
Step 3: 1D Acquisition Parameters
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1 H NMR: Acquire using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2 seconds. Collect 16 scans.
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13 C NMR: Acquire using a power-gated decoupling sequence (zgpg30) to leverage the Nuclear Overhauser Effect (NOE). Critical Causality: Set D1 to 3 seconds. Quaternary carbons (C1, C2, C3) lack dipole-dipole relaxation pathways from attached protons; a longer D1 ensures they fully relax between scans, preventing signal attenuation. Collect 1024 scans.
Step 4: 2D HMBC Acquisition
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Select a gradient-enhanced HMBC pulse sequence (hmbcgplpndqf).
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Optimize the long-range coupling delay for nJCH=8 Hz (typically 62.5 ms). This timing is mathematically optimized to capture the 2J and 3J couplings from the α-methyl and alkyne protons to the C2 and C1 carbons.
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Acquire 256 increments in the F1 ( 13 C) dimension and 2048 data points in the F2 ( 1 H) dimension.
Downstream Application: CuAAC Peptide Integration
Once the structural integrity of the alkynyl amino acid is validated, it is typically deployed in solid-phase peptide synthesis (SPPS). The terminal alkyne provides a highly specific target for azide-bearing fluorophores or cross-linkers .
Caption: Standard workflow for incorporating alkynyl amino acids into peptide sequences via CuAAC.
References
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Thieme Connect . "CuAAC in Protein Conjugation: Strategies for the Incorporation of Azide and Alkyne Groups."[1] URL:[Link]
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MDPI . "Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics." (Discussing the metabolic stability and racemization resistance of quaternary amino acids).[2] URL:[Link]
